molecular formula C7H9NO2S B1269057 2-Amino-2-(5-methylthiophen-2-yl)acetic acid CAS No. 89776-66-9

2-Amino-2-(5-methylthiophen-2-yl)acetic acid

Cat. No. B1269057
CAS RN: 89776-66-9
M. Wt: 171.22 g/mol
InChI Key: HLZZCZZBTRRPPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophen-2-yl)acetic acid derivatives, such as 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, can be achieved through several synthetic routes. One method involves starting from 3-aryl-3chloroacrylaldehydes, proceeding through corresponding thienylcarbaldehydes and thienylethanones, using the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis pathway is notable for its efficiency and the structural specificity it allows, enabling the introduction of various functional groups into the thiophene framework (Podshibyakin et al., 2016).

Scientific Research Applications

Synthesis Techniques

One aspect of the scientific research involving 2-Amino-2-(5-methylthiophen-2-yl)acetic acid includes its synthesis. An expedient synthesis of related thienylacetic acids is achieved through the Willgerodt-Kindler reaction under phase-transfer conditions, using 3-aryl-3chloroacrylaldehydes via corresponding thienylcarbaldehydes and thienylethanones (Podshibyakin et al., 2016).

Characterization and Properties

Studies also involve the characterization and determination of the properties of compounds derived from 2-Amino-2-(5-methylthiophen-2-yl)acetic acid. For instance, transition metal complexes of novel amino acid bearing Schiff base ligands have been synthesized and characterized, with investigations into their antioxidant and xanthine oxidase inhibitory studies (Ikram et al., 2015).

Application in Material Science

In the field of material science, the derivative of terthiophene oligomer, closely related to 2-Amino-2-(5-methylthiophen-2-yl)acetic acid, has been synthesized and its electropolymerization studied. This research investigates the effects of solvent on the electrochemical, morphology, redox stability, spectroelectrochemical properties, and electrochromic performance of the achieved polyterthiophene films (Zhang et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-amino-2-(5-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZZCZZBTRRPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342357
Record name 2-amino-2-(5-methylthiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(5-methylthiophen-2-yl)acetic acid

CAS RN

89776-66-9
Record name 2-amino-2-(5-methylthiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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